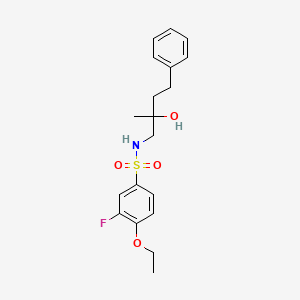![molecular formula C28H29N3O6S B2474597 1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate CAS No. 1351619-41-4](/img/structure/B2474597.png)
1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate is a synthetic compound. Its unique chemical structure makes it a compound of interest in various scientific and industrial applications, particularly for its potential biological activity and pharmaceutical relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis involves a multi-step process beginning with the condensation of phenoxymethylbenzo[d]imidazole with a piperidine derivative.
This is followed by alkylation with thiophene-2-yl ethanone using suitable reagents and solvents like potassium carbonate and acetonitrile, respectively, under specific temperature and pH conditions.
Industrial synthesis methods focus on optimizing yield and purity through continuous flow reactions and the use of catalytic processes.
Efficient recycling of solvents and reagents is also emphasized to ensure cost-effectiveness and sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Can undergo oxidation at the thiophene ring, leading to sulfoxides and sulfones.
Reduction: Reduction of the imidazole ring may yield dihydro derivatives.
Substitution: Aromatic substitution can occur on the phenoxy group, affecting the overall activity of the compound.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of catalysts.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in organic synthesis for various derivatives.
Biology: Potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating certain types of cancer and neurological disorders.
Industry: Utilized in the development of specialized coatings and polymers due to its stability and reactivity.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptor proteins. It can modulate biochemical pathways by either inhibiting or activating enzyme activities, thus affecting cellular processes like cell growth, apoptosis, or immune responses.
Comparación Con Compuestos Similares
Similar Compounds:
1-(4-(2-phenoxyethyl)piperidin-1-yl)-2-phenylethanone
1-(4-(2-phenylbenzimidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
The inclusion of both phenoxymethyl and thiophene moieties provides a unique pharmacophore, offering distinct biological activities compared to similar compounds. This unique combination can lead to different receptor binding profiles and improved pharmacokinetic properties.
There you have it! From synthesis to applications, this compound is a powerhouse in multiple scientific domains. What intrigued you most about this one?
Propiedades
IUPAC Name |
oxalic acid;1-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S.C2H2O4/c30-26(17-22-9-6-16-32-22)28-14-12-20(13-15-28)18-29-24-11-5-4-10-23(24)27-25(29)19-31-21-7-2-1-3-8-21;3-1(4)2(5)6/h1-11,16,20H,12-15,17-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYUDZJFJJUGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)CC5=CC=CS5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B2474514.png)



![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B2474521.png)

![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2474527.png)



![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)

